Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core with a chlorine atom at position 2, a methoxy group at position 4, and a methyl ester moiety. The spiro architecture introduces significant ring strain, which can influence reactivity and stability.
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-5-3-4-6-9(7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
VEDLUSLQTASZGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4-methoxyphenol with a suitable spirocyclic precursor in the presence of a base and a chlorinating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted derivatives, oxo derivatives, alcohol derivatives, and carboxylic acids .
Scientific Research Applications
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and inferred properties of Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate and its closest analogs:
*Estimated based on substituent contributions.
Detailed Analysis of Substituent Effects
Electronic and Steric Influences
- Chlorine (C2) : The electron-withdrawing nature of chlorine increases the electrophilicity of adjacent carbons, making the ester group more susceptible to hydrolysis. In contrast, the isopropyl group in the C2-propan-2-yl analog (CAS 1500200-53-2) provides steric protection, reducing reactivity .
- Methoxy (C4) vs. Methyl (C4) : The methoxy group’s electron-donating resonance effect stabilizes the spiro ring system but may also increase susceptibility to oxidative degradation compared to the methyl substituent in CAS 1692434-03-9 .
Solubility and Polarity
- The methoxy-substituted compound is expected to exhibit higher solubility in polar solvents (e.g., methanol, acetone) than its methyl analog due to enhanced hydrogen-bonding capacity. The isopropyl analog (CAS 1500200-53-2) likely shows lower solubility in polar media due to its nonpolar substituent .
Research Findings and Hypotheses
- Stability : The isopropyl analog (CAS 1500200-53-2) demonstrates higher thermal stability in preliminary screening, likely due to reduced ring strain and steric shielding .
- Hydrolysis Kinetics : Theoretical models suggest that the target compound’s ester group hydrolyzes faster than its methyl analog (CAS 1692434-03-9) due to the electron-donating methoxy group stabilizing transition states .
Biological Activity
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClO4
- Molecular Weight : 234.68 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a unique spirocyclic structure with both chloro and methoxy substituents, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Its structure allows it to bind to various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial strains, possibly through mechanisms similar to known antibiotics.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antibacterial properties; further studies needed to confirm efficacy. |
| Enzyme Interaction | May inhibit enzymes involved in critical metabolic processes, warranting further investigation. |
| Receptor Binding | Potential for modulating receptor activity, influencing physiological responses. |
Antimicrobial Properties
Recent studies have indicated that this compound shows activity against several bacterial strains. For instance, a comparative analysis demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism similar to β-lactam antibiotics by interfering with cell wall synthesis .
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes linked to antibiotic resistance mechanisms. For example, studies have shown that it may act as a β-lactamase inhibitor, enhancing the efficacy of existing antibiotics . The binding interactions were analyzed using crystallography techniques, revealing insights into its inhibitory mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 1-oxaspiro[2.5]octane-2-carboxylate | C10H14O3 | 182.22 g/mol |
| Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate | C12H18ClO4 | 250.73 g/mol |
| Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C11H16O4 | 196.25 g/mol |
This table highlights the differences in molecular weight and structural elements that may influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
